2-(2-(4-fluorophenoxy)ethyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-[2-(4-Fluorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, a morpholine sulfonyl group, and a triazolopyridinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting with the preparation of the triazolopyridinone core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorophenoxy and morpholine sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-(4-Fluorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the morpholine sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-Chlorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Similar structure but with a chlorine atom instead of fluorine.
2-[2-(4-Bromophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[2-(4-Fluorophenoxy)ethyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more attractive candidate for drug development compared to its chlorine and bromine analogs.
Properties
Molecular Formula |
C18H19FN4O5S |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenoxy)ethyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C18H19FN4O5S/c19-14-1-3-15(4-2-14)28-12-9-23-18(24)22-13-16(5-6-17(22)20-23)29(25,26)21-7-10-27-11-8-21/h1-6,13H,7-12H2 |
InChI Key |
JMWACUSPKGQSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2 |
Origin of Product |
United States |
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